molecular formula C18H13NO B14739800 10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde CAS No. 5531-78-2

10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde

Cat. No.: B14739800
CAS No.: 5531-78-2
M. Wt: 259.3 g/mol
InChI Key: OVEPRCSNWHXUCP-UHFFFAOYSA-N
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Description

10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This particular compound is characterized by the presence of a methyl group at the 10th position and an aldehyde group at the 9th position on the benzo[a]carbazole skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the methyl and aldehyde groups. For instance, starting from a suitable carbazole derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 9-Methyl-9H-carbazole-2-carbaldehyde
  • 3,6-Dibromocarbazole
  • 3-Methoxy-9H-carbazole
  • 7H-Dibenzo[c,g]carbazole

Comparison: Compared to these similar compounds, 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and aldehyde groups at specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

5531-78-2

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

10-methyl-11H-benzo[a]carbazole-9-carbaldehyde

InChI

InChI=1S/C18H13NO/c1-11-13(10-20)7-9-15-16-8-6-12-4-2-3-5-14(12)18(16)19-17(11)15/h2-10,19H,1H3

InChI Key

OVEPRCSNWHXUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=CC4=CC=CC=C43)C=O

Origin of Product

United States

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